1,2,4-Oxadiazol-5-amine, N-methyl-3-nitro-

Description

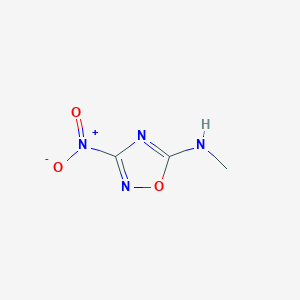

1,2,4-Oxadiazol-5-amine, N-methyl-3-nitro- is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.

Properties

CAS No. |

865074-06-2 |

|---|---|

Molecular Formula |

C3H4N4O3 |

Molecular Weight |

144.09 g/mol |

IUPAC Name |

N-methyl-3-nitro-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C3H4N4O3/c1-4-3-5-2(6-10-3)7(8)9/h1H3,(H,4,5,6) |

InChI Key |

XCKZTTNDAKLISO-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NO1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,4-oxadiazol-5-amine, N-methyl-3-nitro- typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of amidoximes with acyl chlorides or anhydrides in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature . Another approach involves the cyclization of nitrile oxides with nitriles, which can be generated in situ from chloroximes .

Chemical Reactions Analysis

1,2,4-Oxadiazol-5-amine, N-methyl-3-nitro- undergoes various chemical reactions, including:

Scientific Research Applications

1,2,4-Oxadiazol-5-amine, N-methyl-3-nitro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazol-5-amine, N-methyl-3-nitro- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . In agricultural applications, it may inhibit key enzymes in pests and weeds, leading to their death .

Comparison with Similar Compounds

1,2,4-Oxadiazol-5-amine, N-methyl-3-nitro- can be compared with other oxadiazole derivatives such as:

3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its high density and thermal stability.

3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Similar in structure but with different substituents, leading to variations in reactivity and applications.

5-Methyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with distinct biological activities.

These comparisons highlight the unique properties of 1,2,4-oxadiazol-5-amine, N-methyl-3-nitro-, such as its specific reactivity and applications in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.